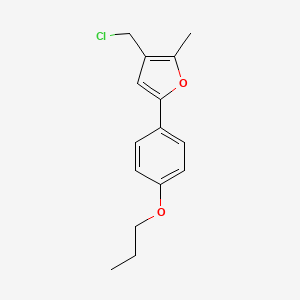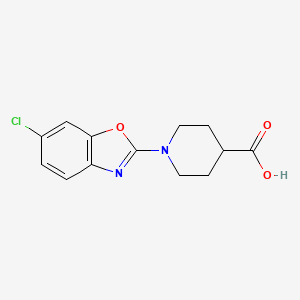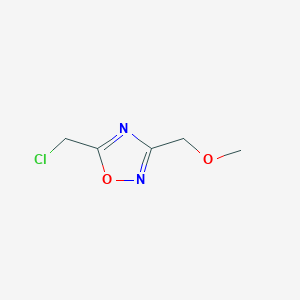
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylboronic acid, for example, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .Physical And Chemical Properties Analysis
Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .Aplicaciones Científicas De Investigación
Synthesis of Halomethyl Furans
Halomethyl derivatives of furan compounds, including "3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan," are synthesized for their utility in constructing complex molecules. The synthesis processes often involve reactions under elevated temperatures, which facilitate the halomethylation at specific positions on the furan ring without causing ring destruction or transformation of side chains. These reactions yield halomethylfurans that can be further converted into azides and, subsequently, into aminophosphonocarboxylates, expanding the chemical toolbox available for organic synthesis and the development of new materials (Pevzner & Zavgorodnii, 2018).
Biomass-Derived Applications
Significant research has been dedicated to the conversion of biomass-derived furans into valuable chemicals. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, a compound structurally related to "this compound," can be synthesized from biomass-derived aldehydes. These derivatives serve as intermediates for producing biofuels and polymers, highlighting the role of furan derivatives in sustainable chemistry and the bioeconomy (Dutta, Wu, & Mascal, 2015).
Advanced Materials Development
Furan derivatives are also explored for their potential in creating materials with special properties. For example, the synthesis of novel chalcone materials based on methyl furan offers opportunities in nonlinear optical applications. These materials exhibit higher thermal stability and second harmonic generation efficiency than traditional compounds, suggesting their utility in advanced optical technologies (Satheeshchandra et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAPXYKOHTYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)


![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)


![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)
